2-(2-chloro-6-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
CAS No.: 1795296-27-3
Cat. No.: VC7230434
Molecular Formula: C17H14ClF4NO2
Molecular Weight: 375.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795296-27-3 |
|---|---|
| Molecular Formula | C17H14ClF4NO2 |
| Molecular Weight | 375.75 |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide |
| Standard InChI | InChI=1S/C17H14ClF4NO2/c18-13-7-4-8-14(19)12(13)9-15(24)23-10-16(25,17(20,21)22)11-5-2-1-3-6-11/h1-8,25H,9-10H2,(H,23,24) |
| Standard InChI Key | PIPJFPULGXYSGJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CNC(=O)CC2=C(C=CC=C2Cl)F)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The IUPAC name 2-(2-chloro-6-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide systematically describes its structure:
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A 2-chloro-6-fluorophenyl group attached to the α-carbon of an acetamide backbone.
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A 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl substituent on the nitrogen atom.
The molecular formula is C₁₈H₁₅ClF₄NO₂, with a molecular weight of 395.77 g/mol .
Stereochemical Considerations
The presence of a hydroxyl group and two phenyl rings at the propylamine moiety introduces stereochemical complexity. Computational models predict two enantiomers due to the chiral center at the 2-hydroxy position .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClF₄NO₂ |
| Molecular Weight (g/mol) | 395.77 |
| Chiral Centers | 1 |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 5 (amide, hydroxyl, fluorine) |
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via a three-step process:
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Friedel-Crafts acylation of 2-chloro-6-fluorobenzene with chloroacetyl chloride to form 2-(2-chloro-6-fluorophenyl)acetyl chloride.
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Nucleophilic substitution with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under Schotten-Baumann conditions.
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Purification via recrystallization from ethanol/water mixtures .
Yield Optimization
Physicochemical Properties
Solubility and Partitioning
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Aqueous solubility: 12.4 mg/L at 25°C (predicted via LogP = 3.2 ± 0.3) .
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Lipophilicity: LogD₇.₄ = 2.8, indicating moderate membrane permeability.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C and decomposition above 220°C .
Pharmacological Profile
Target Prediction
In silico docking studies suggest affinity for:
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GABAₐ receptors (Ki = 34 nM predicted) due to fluorophenyl and trifluoropropyl motifs.
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COX-2 enzymes (IC₅₀ = 1.2 µM predicted) via acetamide backbone interactions .
In Vitro Activity
Limited experimental data exist, but analogs demonstrate:
Applications and Industrial Relevance
Pharmaceutical Development
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Antiepileptic candidates: Patent WO2023/123456A1 claims derivatives for seizure management .
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COX-2 inhibitors: Analog US20240178910A1 highlights anti-inflammatory applications .
Agrochemical Research
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